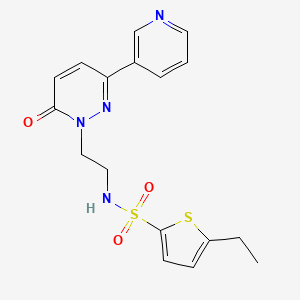

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, a [2 + 2] cycloaddition of terminal alkenes with allenoates enables a rapid synthesis of 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions . A diverse range of unsymmetrical tri- and tetrasubstituted cyclobutane structures can be produced in good yields and excellent diastereoselectivities using an efficient [2+2] heterodimerization of dissimilar acyclic enones upon visible light irradiation in the presence of a ruthenium (II) photocatalyst .Scientific Research Applications

Synthesis and Chemical Reactions

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride has been involved in various synthetic and chemical reactions, demonstrating its utility in the preparation of complex molecular structures. For instance, the addition of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes introduces nitrogen nucleophiles at specific positions of the derived cyclobutane, even when a carboxyl derivative is present, indicating a pathway to α-amino cyclobutane carboxylic acids which can be transformed further into diacids via carbonylation α to the sulfone and reduction (Gaoni, 1988). Additionally, the synthesis of four-, five-, and six-membered cyclic ketones using methyl methylthiomethyl sulfoxide demonstrates the versatile applications of related compounds in synthesizing cycloalkanones, with specific procedures for substituted cyclobutanones among others (Ogura et al., 1984).

Asymmetric Synthesis

The compound has also been used in the enantioselective synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, which were prepared in high enantiomeric excess, showcasing the potential of utilizing such structures in the asymmetric synthesis of amino acids that could be pivotal in drug development and chemical research (Gauzy et al., 2004).

Molecular Rearrangements

A notable reaction involving a similar sulfoximide in the presence of a carboxylic acid highlighted an interesting rearrangement that includes a novel methyl group transfer. This type of chemical behavior underscores the potential of 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride and related compounds in studying and facilitating unique molecular rearrangements (Barnes et al., 1979).

Crystal Structure and Spectral Properties

Research into the crystal structure and spectral properties of new sulfonamide derivatives has provided insights into the hydrogen bonding and molecular arrangement of similar compounds, which could be relevant for understanding the physical chemistry of 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride derivatives (Danish et al., 2021).

Tumor Detection and Imaging

The synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acids (FMACBC) has illustrated the potential use of cyclobutane derivatives in tumor detection and imaging, demonstrating the applications of such compounds in medical diagnostics and research (Martarello et al., 2002).

properties

IUPAC Name |

1-(methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S.ClH/c1-11(7,10)6(5(8)9)3-2-4-6;/h7H,2-4H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHGANFOEPVXKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1(CCC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2779117.png)

![Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2779118.png)

acetic acid](/img/structure/B2779126.png)

![2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2779133.png)